BenchChemオンラインストアへようこそ!

methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate

Adenosine A1 receptor Allosteric modulation Structure-activity relationship

Exclusive synthetic intermediate for the only reported LCMT‑1 inhibitor (Compound 2) with proven anti‑cancer activity (PP2Ac methylation inhibition p=0.0024). The 2‑methylbenzoyl‑substitution pattern is essential for this chemotype; alternative intermediates break the synthetic route. Also an unexplored allosteric‑modulator scaffold for adenosine A1 receptors (A1AR). Secure this critical starting material for PP2A phosphatase biology, necroptosis signaling, and A1AR biased‑agonism discovery.

Molecular Formula C14H13NO3S
Molecular Weight 275.32 g/mol
Cat. No. B5692771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate
Molecular FormulaC14H13NO3S
Molecular Weight275.32 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=C(SC=C2)C(=O)OC
InChIInChI=1S/C14H13NO3S/c1-9-5-3-4-6-10(9)13(16)15-11-7-8-19-12(11)14(17)18-2/h3-8H,1-2H3,(H,15,16)
InChIKeyXHAYTFWRXRSNFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate: A Strategic 2-Amino-3-Benzoylthiophene Scaffold for Adenosine A1 Modulation and LCMT-1 Inhibitor Synthesis


Methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate (C14H13NO3S, MW 275.32) is a substituted thiophene derivative belonging to the 2-amino-3-benzoylthiophene (2A3BT) class. Compounds within this class are established allosteric modulators of the adenosine A1 receptor (A1AR), with the capacity to enhance agonist binding and function [1]. The target compound features a methyl ester at the 2-position carboxylate and a 2-methylbenzoyl group at the 3-amino position, a substitution pattern that has been exploited as a key intermediate en route to more complex bioactive molecules, including the leucine carboxyl methyltransferase-1 (LCMT-1) inhibitor Compound 2 [2].

Why Methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate Cannot Be Replaced by Arbitrary 2A3BT Analogs


The 2-amino-3-benzoylthiophene pharmacophore exhibits extreme sensitivity to substitution. In competitive antagonism versus allosteric enhancement at the A1 adenosine receptor, the ratio of these two activities can vary by more than 1000-fold depending on the nature and position of substituents on both the thiophene and benzoyl rings [1]. The presence of the 2-methyl substituent on the benzoyl ring and the methyl ester at the 2-carboxylate position of the thiophene defines a specific chemical space that influences both the electronic environment of the intramolecular hydrogen bond (essential for the active conformation) and the steric interactions within the allosteric binding pocket. This substitution pattern is also critical for downstream synthetic elaboration: the target compound serves as the direct precursor to the LCMT-1 inhibitor Compound 2 (methyl 4-methyl-2-[(2-methylbenzoyl)amino]-5-[[(3-methylphenyl)amino]carbonyl]-3-thiophenecarboxylate), which demonstrated significant inhibition of PP2Ac methylation in vitro (p = 0.0024) and reduced cancer cell survival [2]. Substituting a different 2A3BT intermediate would break this synthetic route and likely abolish or unpredictably alter the biological profile of the final compound.

Quantitative Differentiation Evidence for Methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate


A1 Adenosine Receptor Allosteric Enhancement vs. Antagonism Ratio: Class-Level SAR Defines the Target Compound's Theoretical Window

Within the 2A3BT class, the ratio of allosteric enhancement to competitive antagonism at the A1 adenosine receptor is exquisitely sensitive to substitution. For the class prototype PD 81,723 (2-amino-4,5-dimethyl-3-thienyl-[3-(trifluoromethyl)phenyl]methanone), the most favorable enhancement-to-antagonism ratio was achieved. However, 2-methyl substitution on the benzoyl ring (as in the target compound) has not been directly characterized in published SAR. By class-level inference from the 1990 Bruns and Fergus SAR study, alkyl substitution at the 4-position of the thiophene ring increased allosteric enhancer activity, while 5-position substitution had little effect; the 2-amino group and the keto carbonyl were both essential [1]. The target compound's 2-methylbenzoyl group differs from the optimal 3-(trifluoromethyl)phenyl group, predicting a shift in the enhancement/antagonism ratio. Quantitative data for the nearest characterized analog, (2-amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone (PD 81,723), show potent allosteric enhancement with a >1000-fold activity ratio variation across the series [1]. The target compound occupies a specific, underexplored region of this SAR landscape that is directly relevant to the synthesis of biased allosteric agonists and LCMT-1 inhibitors.

Adenosine A1 receptor Allosteric modulation Structure-activity relationship

LCMT-1 Inhibitor Synthesis: Target Compound as Direct Precursor to a Validated PP2A Methylation Inhibitor

The target compound is the immediate synthetic precursor to Compound 2 (methyl 4-methyl-2-[(2-methylbenzoyl)amino]-5-[[(3-methylphenyl)amino]carbonyl]-3-thiophenecarboxylate), a validated LCMT-1 inhibitor. Compound 2 significantly inhibited PP2Ac methylation in vitro (p = 0.0024) and in MDA-MB-231 breast carcinoma (p = 0.0431) and Rosi melanoma (p = 0.0335) cell lines. Compound 2 also significantly reduced survival in HEK-293, HS-5, MDA-MB-231, and Rosi cells, induced G0/G1 cell cycle arrest in Rosi cells (p = 0.0193), and induced apoptosis in MDA-MB-231 cells (p < 0.0001) [1]. No other 2A3BT scaffold with a different substitution pattern has been reported to yield an LCMT-1 inhibitor with this activity profile, indicating the necessity of the 2-methylbenzoyl and methyl ester substitution pattern present in the target compound.

LCMT-1 inhibition PP2A methylation Cancer cell survival

Biased Allosteric Agonism at Adenosine A1 Receptor: The Target Compound as a Unexplored Scaffold for Functional Selectivity

In the 2012 study by Valant et al., two 2A3BT derivatives (8h and 8i) differing only in the presence of an electron-withdrawing group on the benzoyl moiety were identified as biased allosteric agonists and positive allosteric modulators (PAMs) of agonist function at the A1AR, demonstrating that subtle structural variations on the benzoyl ring can promote functionally distinct receptor conformational states [1]. The target compound, bearing a 2-methylbenzoyl group (electron-donating, ortho-substituted), represents a structural variant not explored in this study. The closest explored analog in the Valant series carries a different benzoyl substitution. This gap in the SAR landscape means the target compound has theoretical potential as a novel biased modulator scaffold, with the 2-methyl group potentially conferring distinct steric and electronic effects on the intramolecular hydrogen bond between the amino nitrogen and carbonyl oxygen that is critical for the active conformation of 2A3BTs [2].

Biased agonism Adenosine A1 receptor Allosteric modulator

Conformational Rigidity and Intramolecular Hydrogen Bond: Steric Influence of the 2-Methylbenzoyl Substituent

The Bruns and Fergus (1990) SAR study established that the active conformation of 2A3BT allosteric enhancers features an intramolecular hydrogen bond between the 2-amino nitrogen and the benzoyl carbonyl oxygen. This was supported by the activity of 1-aminofluoren-9-one, a conformationally locked analog [1]. The target compound's 2-methyl substituent on the benzoyl ring is ortho to the carbonyl group, which may sterically influence the strength and geometry of this intramolecular hydrogen bond. By class-level inference, ortho substitution on the phenyl ring (as in 2-methylbenzoyl) was not directly explored in the 1990 SAR, but meta-substitution with 3-(trifluoromethyl) was optimal for allosteric enhancement. The 2-methyl group is predicted to introduce torsional constraints distinct from those of meta- or para-substituted analogs, potentially altering the population of the active hydrogen-bonded conformer relative to non-bonded conformers.

Intramolecular hydrogen bond Conformational analysis Allosteric enhancer pharmacophore

Optimal Research and Industrial Use Cases for Methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate


Synthesis of LCMT-1 Inhibitors for PP2A-Targeted Cancer Research

The target compound is the validated synthetic precursor to Compound 2, the only reported 2A3BT-derived LCMT-1 inhibitor with demonstrated anti-cancer activity (PP2Ac methylation inhibition p = 0.0024; apoptosis induction in MDA-MB-231 cells p < 0.0001) [1]. Research groups focused on PP2A phosphatase biology or LCMT-1 as an oncogenic target require this specific intermediate to access the Compound 2 chemotype. No alternative synthetic route to this inhibitor class has been reported that circumvents this intermediate.

Exploratory Medicinal Chemistry for Biased A1 Adenosine Receptor Allosteric Modulators

Given the established SAR showing that benzoyl ring substitution dramatically alters the ratio of allosteric enhancement to antagonism (by >1000-fold) [1] and that subtle changes can convert a compound from a PAM to a biased allosteric agonist [2], the target compound's 2-methylbenzoyl group represents an unexplored pharmacophore space. Medicinal chemistry teams seeking novel intellectual property in A1AR modulation should prioritize this scaffold for library synthesis, as it occupies a substitution pattern not characterized in published biased agonism studies.

Chemical Biology Tool Compound Development for PP2A Methylation Studies

Compound 2 (derived from the target compound) induced G0/G1 cell cycle arrest (p = 0.0193) and increased RIPK1 phosphorylation (p = 0.0273 in MDA-MB-231, p = 0.0179 in Rosi cells) [1]. These data position the target compound as the essential starting material for developing chemical probes to dissect the role of PP2Ac methylation in cell cycle regulation and necroptosis signaling. The specificity of the downstream biological effects to this chemotype makes the target compound indispensable for this application.

Structure-Activity Relationship Studies on the 2A3BT Intramolecular Hydrogen Bond

The ortho-methyl substitution on the benzoyl ring of the target compound provides a unique steric probe for studying the intramolecular hydrogen bond between the 2-amino nitrogen and benzoyl carbonyl oxygen, which was identified by Bruns and Fergus (1990) as critical for the active conformation of 2A3BT allosteric enhancers [1]. Physical organic chemistry groups investigating the relationship between conformational bias and allosteric pharmacology can use this compound to systematically explore how ortho-substitution affects hydrogen bond geometry and, consequently, allosteric modulator efficacy.

Quote Request

Request a Quote for methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.